Welcome to the BenchChem Online Store!
molecular formula C6H3NO2 B1206125 5-Formylfuran-2-carbonitrile CAS No. 42061-89-2

5-Formylfuran-2-carbonitrile

Cat. No. B1206125
M. Wt: 121.09 g/mol
InChI Key: PUQKOVRPNHYQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06114358

Procedure details

165 ml (264 mmol) of a 1.6 molar solution of n-butyllithium in n-hexane were added over the course of 20 min to a solution of 26.7 g (264 mmol) of diisopropylamine in 600 ml of tetrahydrofuran cooled to -78° C. The solution was allowed to reach -20° C., again cooled to -75° C. and, at this temperature, a solution of 22.3 g (240 mmol) of 2-cyanofuran in 100 ml of tetrahydrofuran were slowly added dropwise. After stirring for 30 min, 93 ml of dimethylformamide were slowly added dropwise, and the mixture was stirred for a further 30 min. For workup, a solution of 40 g of citric acid in 200 ml of water was added at -70° C. After concentration in a rotary evaporator, 600 ml of saturated sodium chloride solution were added, and the mixture was extracted three times with 200 ml of diethyl ether each time. The combined organic extracts were dried over magnesium sulfate. The desiccant was filtered off and then the solvent was distilled off under water pump vacuum and the residue was purified by column chromatography (mobile phase dichloromethane). The eluate was concentrated and the residue was subjected to steam distillation (boiling range of the azeotrope with water: 60-65° C. at p=0.1 mm Hg). Extraction of the distillate with diethyl ether, drying of the organic phase and concentration of the solution resulted in 10.6 g (88 mmol, 36%) of the title compound. 1H-NMR (270 MHz, d6 -DMSO): δ=7.7 (d, 1H), 7.8 (d, 1H), 9.75 (s, 1H).
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
22.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[C:13]([C:15]1[O:16][CH:17]=[CH:18][CH:19]=1)#[N:14].C(O)(=O)C[C:22](CC(O)=O)(C(O)=O)[OH:23]>CCCCCC.O1CCCC1.O.CN(C)C=O>[C:13]([C:15]1[O:16][C:17]([CH:22]=[O:23])=[CH:18][CH:19]=1)#[N:14]

Inputs

Step One
Name
Quantity
93 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
26.7 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
22.3 g
Type
reactant
Smiles
C(#N)C=1OC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach -20° C.
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to -75° C. and, at this temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator, 600 ml of saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with 200 ml of diethyl ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under water pump vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (mobile phase dichloromethane)
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to steam distillation (
CUSTOM
Type
CUSTOM
Details
60-65° C.
EXTRACTION
Type
EXTRACTION
Details
Extraction of the distillate with diethyl ether
CUSTOM
Type
CUSTOM
Details
drying of the organic phase and concentration of the solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 88 mmol
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.